Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a substituted dihydroquinoline core. Its structure features a chlorine atom at the 8-position, a 4-(methylthio)benzylamino group at the 4-position, and a methyl ester at the 3-carboxylate position. This compound is of interest in medicinal chemistry due to the quinoline scaffold’s prevalence in bioactive molecules, particularly in antimicrobial and anticancer agents .
Properties
CAS No. |
1251596-28-7 |
|---|---|
Molecular Formula |
C19H17ClN2O3S |
Molecular Weight |
388.87 |
IUPAC Name |
methyl 8-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-19(24)15-17(21-10-11-6-8-12(26-2)9-7-11)13-4-3-5-14(20)16(13)22-18(15)23/h3-9H,10H2,1-2H3,(H2,21,22,23) |
InChI Key |
ZYTWTTXVDRZSOW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H22ClN2O3S, with a molecular weight of 404.93 g/mol. The structure features a quinoline core which is known for various biological activities.
This compound exhibits several mechanisms of action:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains and fungi. The presence of the quinoline moiety contributes to its ability to disrupt microbial cell membranes and inhibit vital enzymes.
- Antiviral Properties : Research indicates that derivatives of quinoline can inhibit viral replication. For instance, studies on related compounds have demonstrated their potential as inhibitors of HIV integrase, suggesting similar properties for this compound .
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The mechanism may involve the inhibition of topoisomerases or interference with DNA replication processes .
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of quinoline derivatives found that compounds with substituents similar to those in this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, an EC50 value of 75 µM was reported for a related compound against specific bacterial strains .
Antiviral Activity
In a study focused on HIV integrase inhibitors, derivatives similar to the target compound were synthesized and evaluated for antiviral activity. The results showed promising inhibitory effects on viral replication without significant cytotoxicity to host cells . This suggests that this compound may also possess antiviral properties worth further investigation.
Anticancer Potential
Research on quinoline-based compounds has highlighted their potential as anticancer agents. For instance, a synthesized derivative demonstrated selective cytotoxicity towards tumor cells while sparing normal cells in vitro. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutic agents .
Summary Table of Biological Activities
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of this compound as an effective anticancer agent. For instance, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids have shown promising results against various cancer cell lines, including the MCF-7 breast cancer cell line. The synthesized compounds demonstrated significant cytotoxicity, with some exhibiting activity comparable to established chemotherapeutic agents like Doxorubicin .
Case Study: Anticancer Efficacy
A study involving a series of synthesized quinoline derivatives tested their effects on the MCF-7 cell line using the MTT assay. The results indicated that several compounds based on the quinoline scaffold exhibited strong anticancer activity, with IC50 values significantly lower than those of the control drug. This suggests that modifications to the quinoline structure can enhance its anticancer properties .
Antimicrobial Properties
The compound also displays notable antimicrobial activity. Research has shown that certain derivatives exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial protein synthesis and disruption of cellular processes .
Case Study: Antimicrobial Screening
In a comparative study, several synthesized compounds were screened against a panel of bacterial pathogens. The results revealed that specific derivatives of methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate displayed minimum inhibitory concentrations (MICs) comparable to those of traditional antibiotics, indicating their potential as alternative antimicrobial agents .
Enzyme Inhibition
Another promising application is in enzyme inhibition. Compounds related to this compound have been investigated for their ability to inhibit key enzymes involved in disease pathways, including nicotinamide adenine dinucleotide (NAD+) biosynthesis and topoisomerase II activity. These enzymes are crucial targets in cancer therapy and other diseases .
Case Study: Enzyme Inhibition Studies
In a detailed analysis, certain derivatives were tested for their inhibitory effects on NAD+-dependent enzymes. The results indicated that modifications in the side chains significantly enhanced enzyme binding affinity and selectivity, suggesting potential therapeutic benefits in conditions associated with NAD+ depletion .
Summary Table of Applications
| Application | Activity Type | Key Findings |
|---|---|---|
| Antitumor | Cytotoxicity | Significant activity against MCF-7 cell line; comparable to Doxorubicin |
| Antimicrobial | Bacterial Inhibition | Effective against Staphylococcus aureus and Escherichia coli |
| Enzyme Inhibition | NAD+ Biosynthesis | Enhanced binding affinity observed with structural modifications |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with other dihydroquinoline derivatives, differing primarily in substituents at the 4-amino, 3-carboxylate, and halogen positions. Below is a systematic comparison based on available data:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Lipophilicity and Bioavailability: The 4-(methylthio)benzyl group in the target compound contributes to higher lipophilicity compared to the 2,4-difluorobenzyl analog, which may enhance membrane permeability but reduce aqueous solubility .
Halogen Position Impact: Chlorine at the 8-position (target compound) versus the 7-position (CAS 1215408-52-8) alters the electron density of the quinoline ring. Position 8 is sterically less hindered, which may influence binding interactions in biological targets .
Fluorine vs. Methylthio Groups :
- The 2,4-difluorobenzyl analog () exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative metabolism, whereas the methylthio group may introduce susceptibility to sulfur oxidation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 8-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, and what critical parameters influence yield?
- Methodology : Utilize a multi-step approach involving cyclization and alkylation. For example:
- Step 1 : Cyclization of substituted 1,2-dihydroquinoline precursors with chloroacetyl chloride under reflux (378 K) in 1,2-dichlorobenzene, catalyzed by AlCl₃, followed by neutralization and extraction .
- Step 2 : Introduce the 4-(methylthio)benzylamine moiety via nucleophilic substitution or reductive amination. Optimize reaction time (e.g., 5–10 hours) and solvent polarity (e.g., DMF or ethanol) to enhance regioselectivity .
- Critical Parameters :
- Temperature control (±2 K) to avoid side reactions.
- Purity of starting materials (≥97% by HPLC) to prevent competing pathways.
- Use of anhydrous conditions to stabilize intermediates.
Q. How can structural ambiguities in the synthesized compound be resolved using spectroscopic and crystallographic techniques?
- Methodology :
- NMR Analysis : Assign signals using ¹H-¹H COSY and HSQC to differentiate between aromatic protons (δ 6.95–7.27 ppm) and methylthio groups (δ 2.1–2.4 ppm). Confirm stereochemistry via NOESY for spatial proximity .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker D8 Venture). Analyze intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) to predict stability .
Advanced Research Questions
Q. What strategies mitigate contradictory data in structure-activity relationship (SAR) studies of quinoline-3-carboxylate derivatives?
- Methodology :
- Comparative SAR : Synthesize analogs with systematic substitutions (e.g., replacing methylthio with methoxy or halogens) and test against biological targets (e.g., antimicrobial assays per CLSI guidelines) .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with activity. Validate docking poses (AutoDock Vina) against crystallographic data .
Q. How does the methylthio group influence metabolic stability and in vitro pharmacokinetic profiles?
- Methodology :
- Microsomal Stability Assay : Incubate the compound with rat liver microsomes (37°C, pH 7.4). Monitor degradation via LC-MS/MS (e.g., Shimadzu 8060) and calculate half-life (t₁/₂) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess inhibition potential. Compare with control (ketoconazole) .
Analytical and Stability Considerations
Q. What are the validated HPLC conditions for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?
- Methodology :
- Column : C18 (5 µm, 150 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water (20:80 to 90:10 over 15 min).
- Detection : UV at 254 nm or MS/MS (MRM transition: m/z 429 → 285) .
- Validation Parameters :
- Linearity (R² > 0.99), LOD (0.1 µg/mL), recovery (>85%) per ICH Q2(R1).
Q. How do storage conditions (temperature, light, humidity) affect the compound’s stability over time?
- Methodology :
- Accelerated Stability Testing : Store aliquots at 25°C/60% RH, 40°C/75% RH. Analyze degradation products monthly via UPLC-PDA.
- Light Sensitivity : Expose to UV (365 nm) for 48 hours; monitor photodegradation by tracking loss of parent peak area .
- Recommendations : Store in amber vials at –20°C under argon. Use desiccants to prevent hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
